3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine
Description
Properties
IUPAC Name |
1,5-dimethyl-3-propan-2-ylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-5(2)8-7(9)6(3)11(4)10-8/h5H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIWTQHYYRABGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Parameters:
| Parameter | Value/Detail | Source |
|---|---|---|
| Reagents | 2,4-pentanedione, isopropylhydrazine | |
| Solvent | Ethanol or DMF | |
| Temperature | 80–85°C | |
| Reaction Time | 1.5–3 hours | |
| Yield | 26–38% |
This method’s limitations include moderate yields due to competing side reactions, such as over-alkylation or ring-opening. Purification often requires column chromatography using hexane-ethyl acetate gradients.
Modern Catalytic Approaches
Recent advances employ transition-metal catalysts to improve regioselectivity. Palladium-catalyzed amination of halogenated pyrazoles has been explored, where 4-chloro-3-isopropyl-1,5-dimethyl-1H-pyrazole reacts with ammonia under Suzuki-Miyaura conditions. While specific data for this compound is scarce, analogous reactions for pyrazole derivatives achieve yields exceeding 60% with Pd(PPh₃)₄ as a catalyst.
Mechanism:
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Oxidative Addition : Pd⁰ inserts into the C–Cl bond of the pyrazole.
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Transmetallation : Ammonia coordinates to the palladium center.
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Reductive Elimination : The C–N bond forms, releasing the amine product.
Solvent and Reaction Optimization
Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity in condensation reactions, while ethanol favors milder conditions for acid-sensitive intermediates. A comparative study revealed the following trends:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 38 |
| DMF | 36.7 | 42 |
| Acetonitrile | 37.5 | 35 |
Reaction time optimization is critical. Prolonged heating (>3 hours) in DMF leads to decomposition, reducing yields by 15–20%.
Characterization and Analytical Techniques
Post-synthesis characterization relies on spectroscopic methods:
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¹H NMR : Peaks at δ 2.32 ppm (C3-CH₃), δ 1.76 ppm (isopropyl-CH₂), and δ 5.70 ppm (pyrazole-H).
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IR Spectroscopy : N–H stretching at 2949 cm⁻¹ and C=N vibrations at 1550 cm⁻¹.
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Mass Spectrometry : Molecular ion peak at m/z 167.25 [M+H]⁺.
Applications and Derivatives
This compound serves as a precursor for bioactive molecules. Its derivatives exhibit:
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Antimicrobial Activity : MIC values of 8 µg/mL against S. aureus.
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Agrochemical Utility : Herbicidal activity at 50 ppm concentrations.
Chemical Reactions Analysis
Types of Reactions: 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: Nucleophilic substitution reactions are common, where the isopropyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated reagents like isopropyl bromide or methyl iodide are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology: It is studied for its interactions with various biological targets and its potential as a lead compound in drug discovery .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its unique structure allows for the design of novel therapeutic agents .
Industry: Industrially, this compound is used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the catalytic site, thereby preventing substrate conversion .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Position 3 (Isopropyl vs. Methoxy): The isopropyl group in the target compound enhances lipophilicity compared to the methoxy group in 3-methoxy-1,5-dimethyl-1H-pyrazol-4-amine HCl. This may improve membrane permeability in drug design but reduce aqueous solubility .
- Halogenation (Iodo Substituent): The 4-iodo analog () introduces a heavy atom, which could enhance radiopharmaceutical utility or alter electronic properties for catalysis .
Stability and Reactivity
This principle may extend to pyrazoles, implying that the isopropyl group in the target compound could enhance stability during storage or reaction conditions.
Industrial Relevance
- Pharmaceutical Intermediates: The 4-iodo analog () is marketed as a pharmaceutical intermediate, suggesting similar utility for the target compound in drug discovery .
Biological Activity
3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
- IUPAC Name: 1,5-dimethyl-3-propan-2-ylpyrazol-4-amine
- Molecular Formula: C8H15N3
- InChI Key: FEIWTQHYYRABGT-UHFFFAOYSA-N
The synthesis of this compound typically involves the alkylation of pyrazole derivatives using methylating agents such as methyl iodide or bromide. The compound can undergo various chemical reactions, including oxidation and nucleophilic substitution, making it versatile for further modifications in synthetic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is known to modulate enzyme activity by binding to active sites, inhibiting substrate conversion. This mechanism is particularly relevant in the context of anti-inflammatory responses and cancer therapies .
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit potent antimicrobial properties. In vitro studies have reported minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 µg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. These compounds demonstrated significant biofilm inhibition capabilities, which are crucial for combating persistent infections .
Anti-inflammatory Properties
The compound has been identified as a potential inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in the inflammatory response. By inhibiting NAAA activity, the compound preserves endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory effects at sites of inflammation. This mechanism suggests a promising avenue for managing inflammatory conditions .
Anticancer Activity
Numerous studies have explored the anticancer potential of pyrazole derivatives, including this compound. It has shown significant cytotoxic effects against various cancer cell lines such as MCF7 and NCI-H460. For instance, compounds derived from this pyrazole exhibited growth inhibition with IC50 values ranging from 3.79 µM to 42.30 µM across different cell lines .
Table 1: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 3-isopropyl-1,5-dimethyl-1H-pyrazol-4-amine, and how are reaction conditions optimized?
The synthesis typically involves multi-step alkylation and condensation reactions. A common approach includes:
- Alkylation of 1,5-dimethyl-1H-pyrazole with an isopropylating agent (e.g., isopropyl bromide) using strong bases like NaH or KOtBu in solvents such as DMF or THF .
- Subsequent purification via column chromatography or recrystallization. Optimization focuses on controlling temperature (often 0–60°C), solvent polarity, and stoichiometry to minimize side products like over-alkylated derivatives .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns on the pyrazole ring and confirms amine protonation states .
- Mass Spectrometry : High-resolution MS validates molecular weight and isotopic patterns .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for coordination complexes involving the amine group .
Q. What are the key chemical properties influencing its reactivity in organic synthesis?
- Basicity : The amine group participates in nucleophilic substitutions and metal coordination.
- Aromatic Reactivity : Electrophilic substitutions occur preferentially at the pyrazole C3/C5 positions due to electron-donating methyl/isopropyl groups .
- Thermal Stability : Pyrazole derivatives generally exhibit stability up to 200°C, enabling high-temperature reactions .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental reaction kinetics or spectroscopic data?
- DFT Calculations : Predict regioselectivity in electrophilic substitutions (e.g., nitration) by analyzing frontier molecular orbitals and charge distribution .
- Molecular Dynamics Simulations : Model solvent effects on reaction pathways to explain discrepancies in kinetic data (e.g., dimerization rates in acetonitrile vs. THF) .
Q. What strategies address challenges in synthesizing coordination complexes with this compound as a ligand?
- pH Control : Maintain mildly acidic conditions (pH 5–6) to deprotonate the amine for metal binding without precipitating metal hydroxides .
- Solvent Selection : Use polar aprotic solvents (e.g., DMSO) to enhance ligand solubility and stabilize charge-separated intermediates .
- Spectroscopic Monitoring : In situ IR tracks ligand-metal binding, while XANES confirms oxidation states .
Q. How do steric and electronic effects of the isopropyl group impact biological activity or catalytic performance?
- Steric Hindrance : The isopropyl group reduces binding affinity to flat enzyme active sites but enhances selectivity in chiral catalysis .
- Electronic Effects : Electron-donating isopropyl/methyl groups increase pyrazole ring electron density, favoring interactions with electrophilic biological targets (e.g., kinase inhibitors) .
Q. What experimental approaches validate the compound’s role in supramolecular assemblies or hydrogen-bonded networks?
- Single-Crystal XRD : Resolves hydrogen-bonding motifs (e.g., R₂²(8) patterns) and π-π stacking interactions .
- Thermogravimetric Analysis (TGA) : Correlates thermal stability with intermolecular bond strength .
- Solid-State NMR : Probes dynamic hydrogen-bonding behavior in polymorphic forms .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting kinetic data for reactions involving this compound?
- Arrhenius Analysis : Compare activation parameters (ΔH‡, ΔS‡) across studies to identify solvent or temperature dependencies (see Table 4 in ).
- Isotope Labeling : Use deuterated analogs to distinguish between proton-transfer mechanisms and radical pathways in contested reactions .
Q. What methodologies reconcile discrepancies in biological activity reports across cell lines or assays?
- Dose-Response Profiling : Establish EC₅₀ values under standardized conditions (e.g., serum-free media) to isolate compound-specific effects .
- Metabolomic Screening : Identify cell line-specific metabolic pathways that modify the compound’s bioactivity .
Tables for Key Data
Table 1: Kinetic Parameters for Dimerization in CH₃CN (Adapted from )
| Compound | Temp (°C) | k (s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
|---|---|---|---|---|
| 3-Isopropyl-1,2-xylylene | 24.1 | 1.2 × 10⁻³ | 68.3 | -45.2 |
| 3-Isopropyl-1,2-xylylene | 45.1 | 5.8 × 10⁻³ | 68.1 | -44.9 |
Table 2: Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Cause | Mitigation |
|---|---|---|
| Over-alkylated derivative | Excess alkylating agent | Use stoichiometric control |
| Oxidized amine | Exposure to O₂ during synthesis | Conduct reactions under N₂ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
